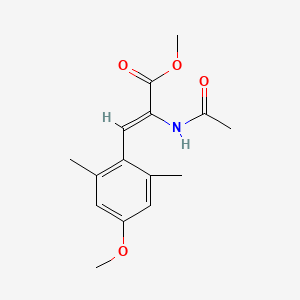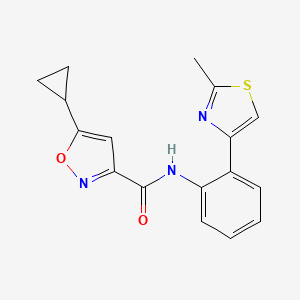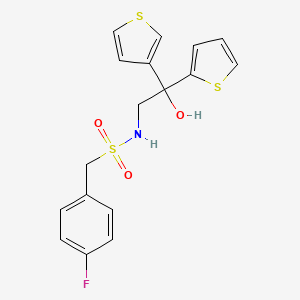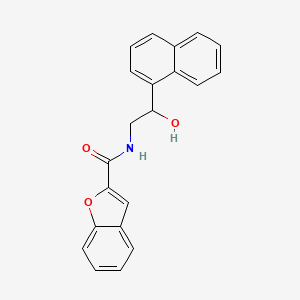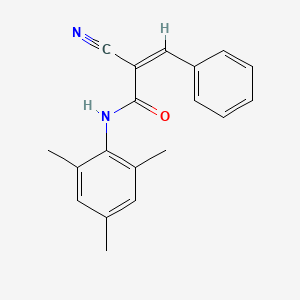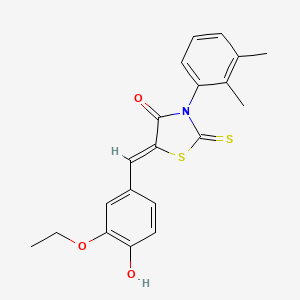
(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2,3-dimethylphenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO3S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Potential
- Thiazolidin-4-one derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, specific derivatives showed significant activity against both microbial agents and cancer cells. The quantitative structure-activity relationship (QSAR) studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).
Supramolecular Structures
- Research into the supramolecular structures of thioxothiazolidin-4-ones, including compounds similar to the one , revealed that they form hydrogen-bonded dimers and chains. This structural analysis provides insight into the molecular interactions and potential applications of these compounds (Delgado et al., 2005).
Synthesis and Characterization
- The synthesis and characterization of related thioxothiazolidin-4-one derivatives have been conducted, including studies on their antimicrobial activity and docking studies. These findings contribute to the understanding of the chemical properties and potential applications of such compounds (Spoorthy et al., 2021).
Molecular Structure Investigation
- Investigations into the molecular structure of similar thioxothiazolidin-4-one compounds have been carried out using techniques like X-ray diffraction and density functional theory. These studies provide valuable data on the compound's geometric and electronic structure, which is crucial for its application in various fields (Benhalima et al., 2011).
Potential in Photodynamic Therapy
- Research into derivatives of thioxothiazolidin-4-one has shown potential for applications in photodynamic therapy, particularly in the treatment of cancer. These compounds demonstrate properties like high singlet oxygen quantum yield, which are significant for Type II photosensitizers used in such therapies (Pişkin et al., 2020).
Fluorescent Chemosensors
- Thioxothiazolidin-4-one derivatives have been developed as fluorescent chemosensors for metal ions, demonstrating selective and marked fluorescence increases in aqueous media. This highlights their potential in applications like water sample analyses and cell imaging (Park et al., 2020).
特性
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-4-24-17-10-14(8-9-16(17)22)11-18-19(23)21(20(25)26-18)15-7-5-6-12(2)13(15)3/h5-11,22H,4H2,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPVUGNGFJESO-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)
![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2822318.png)

![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)

